

Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Phenylsulfonyl)-2-indoleboronic acid

Cat. No.: B1351035

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1-(Phenylsulfonyl)-2-indoleboronic acid is a stable, solid organic compound. The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen is crucial. It facilitates the deprotonation at the C2 position, a necessary step for the introduction of the boronic acid group, and modulates the electronic properties of the indole ring system for subsequent reactions.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source
CAS Number	342404-46-0	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ BNO ₄ S	[1] [3]
Molecular Weight	301.13 g/mol	[1] [3]
Appearance	Solid	
Melting Point	125-130 °C	[1] [4]
SMILES String	OB(O)c1cc2ccccc2n1S(=O)(=O)c3ccccc3	

| InChI Key | HXWLCYMHOULBZ-UHFFFAOYSA-N | |

Synthesis and Mechanistic Considerations

The synthesis of indolylboronic acids is a well-established area of organic chemistry, often leveraging the strategic functionalization of the indole core.^[5] The preparation of the 2-substituted isomer, **1-(Phenylsulfonyl)-2-indoleboronic acid**, typically involves a directed ortho-metallation approach.

Synthetic Rationale and Protocol

The phenylsulfonyl group is not merely a protecting group; it is a potent directing group. Its electron-withdrawing nature increases the acidity of the proton at the C2 position of the indole ring. This allows for selective deprotonation using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate is a powerful nucleophile that can then be quenched with a boron electrophile, such as triisopropyl borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final boronic acid.

Experimental Protocol: Synthesis via Directed ortho-Metalation

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(Phenylsulfonyl)indole (1.0 equivalent) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
 - Causality: Anhydrous conditions are critical as organolithium reagents and the resulting lithiated indole are highly reactive towards water. The low temperature is necessary to control the exothermicity of the reaction and prevent side reactions.
- Deprotonation: Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1-2 hours.
 - Causality: n-BuLi is a strong base that selectively removes the most acidic proton at the C2 position, directed by the sulfonyl group. A slight excess ensures complete deprotonation.
- Borylation: To the resulting dark solution of the lithiated indole, add triisopropyl borate (1.5 equivalents) dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

- Causality: Triisopropyl borate is the electrophile. The boron atom is attacked by the nucleophilic C2 carbon of the indole. Using an excess of the borate ester ensures the reaction goes to completion.
- Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1M) until the pH is acidic (~pH 2). Stir vigorously for 1 hour.
- Causality: The acidic workup protonates the reaction mixture and hydrolyzes the boronate ester to the desired boronic acid.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford **1-(Phenylsulfonyl)-2-indoleboronic acid** as a solid.^[6]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

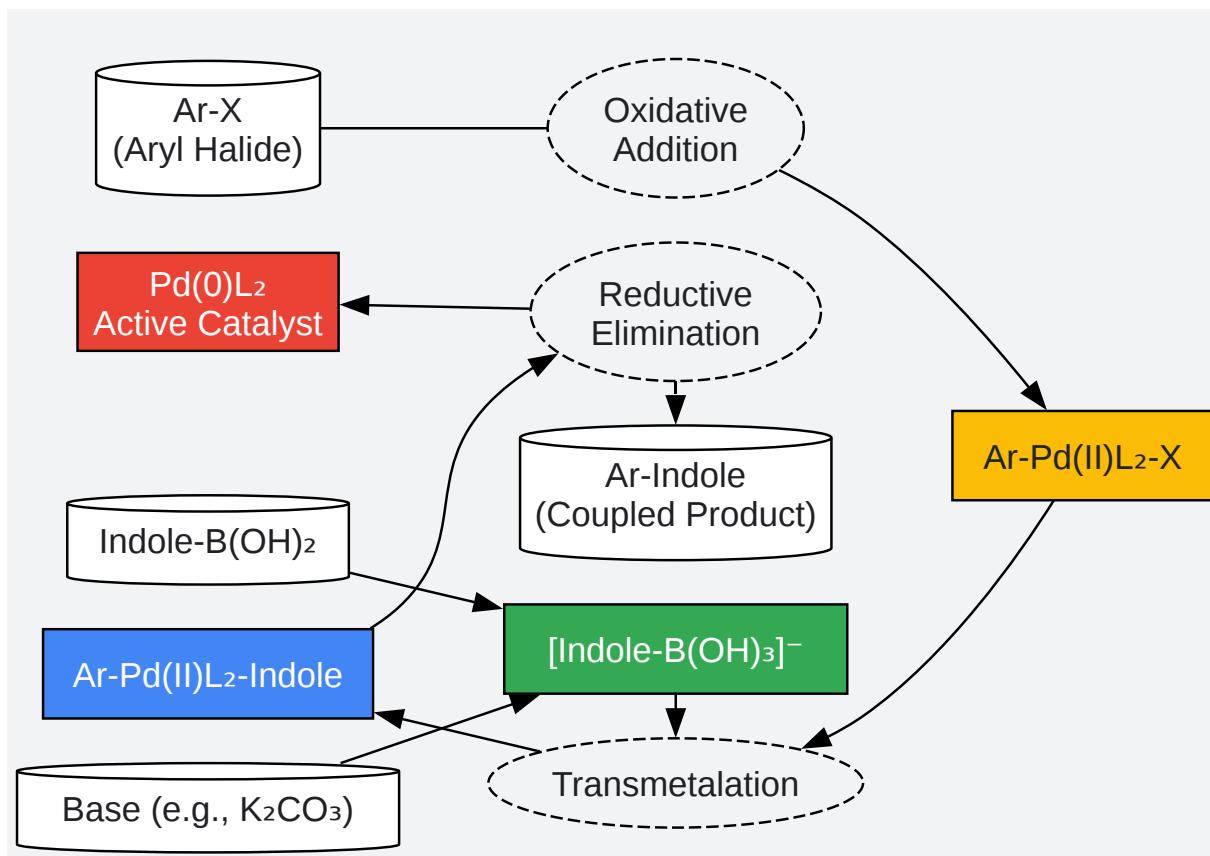
Boronic acids are indispensable reagents in pharmaceutical synthesis, largely due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^[7] This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, providing a powerful method for assembling complex molecular frameworks.^[8]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium(0) catalyst. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group (the indole moiety) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters

the cycle.

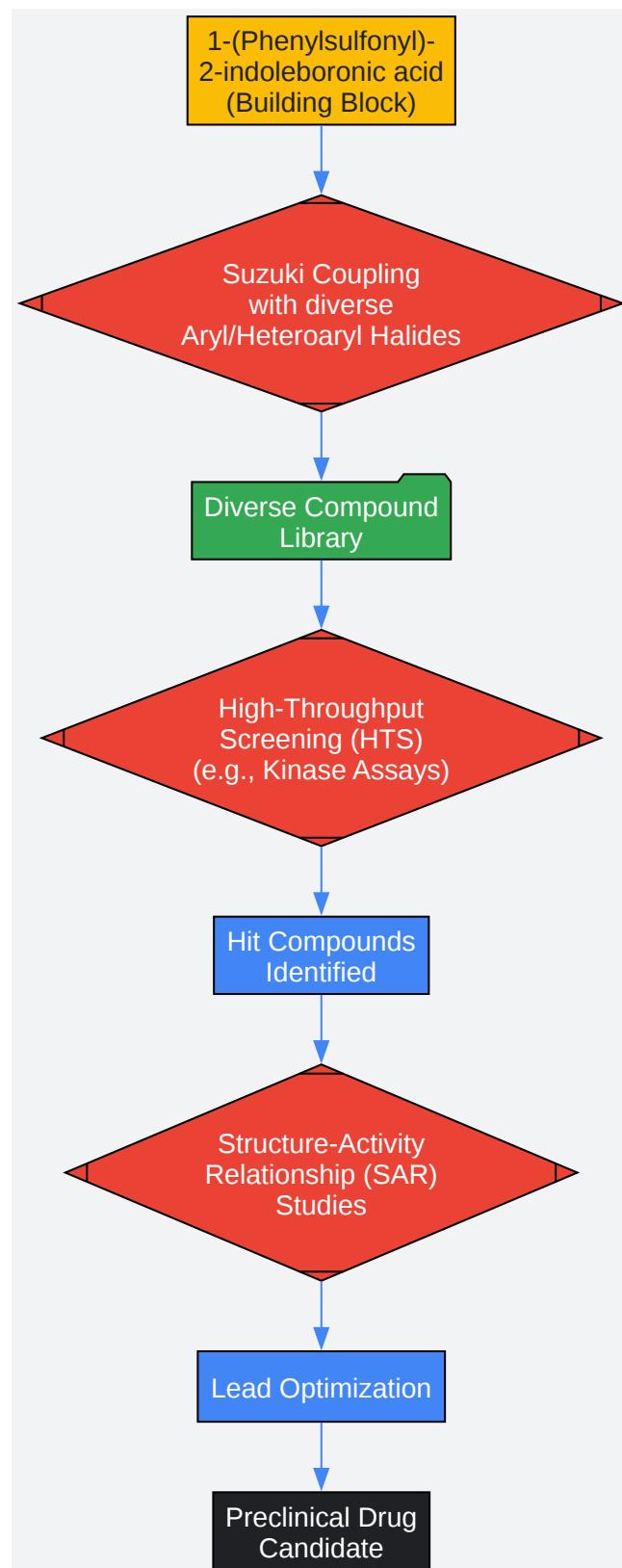


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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Value in Drug Discovery

The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5][9] The ability to functionalize this core at specific positions is paramount for developing new therapeutic agents. **1-(Phenylsulfonyl)-2-indoleboronic acid** provides a direct and reliable route to introduce diverse substituents at the C2 position, enabling the rapid generation of compound libraries for lead discovery and optimization. This is particularly relevant in fields like kinase inhibitor development, where tailored heterocyclic systems are often required for potent and selective activity.[8]



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Caption: Drug discovery workflow utilizing the target building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. Based on available safety data, **1-(Phenylsulfonyl)-2-indoleboronic acid** requires careful management in a laboratory setting.[3]

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166 standard).[3] Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are likely to be exceeded.[3]
- **Handling:** Use in a well-ventilated area, preferably a fume hood.[3] Avoid breathing dust. Wash hands thoroughly after handling.
- **Storage:** Keep container tightly closed in a dry, cool, and well-ventilated place.
- **First Aid:**
 - **Skin Contact:** Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3]
 - **Eye Contact:** Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[3]
 - **Inhalation:** Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

Conclusion

1-(Phenylsulfonyl)-2-indoleboronic acid is more than a mere chemical intermediate; it is a strategic tool that empowers chemists to efficiently synthesize complex and biologically relevant molecules. Its predictable reactivity in Suzuki-Miyaura couplings, coupled with the importance of the indole scaffold, ensures its continued and expanding role in the discovery of next-generation therapeutics. This guide has outlined its fundamental properties, synthesis,

and applications, providing a solid foundation for its use in advanced research and development programs.

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- To cite this document: BenchChem. [Compound Identification and Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351035#1-phenylsulfonyl-2-indoleboronic-acid-cas-number>

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